molecular formula C13H9NO2 B135265 2-Nitrofluorene-d9 CAS No. 128008-87-7

2-Nitrofluorene-d9

Cat. No.: B135265
CAS No.: 128008-87-7
M. Wt: 220.27 g/mol
InChI Key: XFOHWECQTFIEIX-MFNUZUOVSA-N
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Description

2-Nitrofluorene-d9 is a deuterated derivative of 2-nitrofluorene, a nitroaromatic compound. The deuterium atoms replace hydrogen atoms in the fluorene structure, making it useful in various scientific applications, particularly in studies involving isotopic labeling. The molecular formula of this compound is C13D9NO2, and it has a molecular weight of 220.2715 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrofluorene-d9 typically involves the nitration of fluorene-d9. The process begins with the deuteration of fluorene to obtain fluorene-d9, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the fluorene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product. The deuteration step is crucial and is often carried out using deuterium gas or deuterated solvents .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrofluorene-d9 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Reduction: 2-Aminofluorene-d9

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used

    Oxidation: Oxidized fluorene derivatives

Scientific Research Applications

2-Nitrofluorene-d9 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Nitrofluorene-d9 involves its interaction with biological molecules and enzymes. The nitro group can undergo reduction to form reactive intermediates, such as hydroxylamines, which can interact with DNA and proteins. These interactions can lead to mutagenic and carcinogenic effects. The molecular targets include enzymes involved in nitroreduction and DNA .

Comparison with Similar Compounds

    2-Nitrofluorene: The non-deuterated version of 2-Nitrofluorene-d9, used in similar applications but without the isotopic labeling benefits.

    1-Nitrofluorene: Another nitrofluorene derivative with the nitro group at a different position, leading to different chemical properties and reactivity.

    2-Aminofluorene: The reduced form of 2-Nitrofluorene, used in studies involving aminoaromatic compounds.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. The presence of deuterium atoms allows for the differentiation of the compound in complex mixtures and provides insights into the kinetic isotope effects .

Properties

IUPAC Name

1,2,3,4,5,6,8,9,9-nonadeuterio-7-nitrofluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOHWECQTFIEIX-MFNUZUOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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